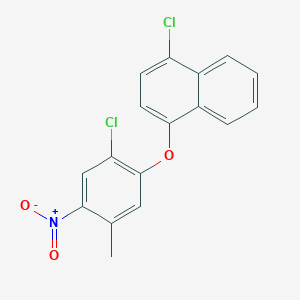
1-Chloro-4-(2-chloro-5-methyl-4-nitrophenoxy)naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-4-(2-chloro-5-methyl-4-nitrophenoxy)naphthalene is an organic compound with the molecular formula C17H11Cl2NO3 It is a chlorinated naphthalene derivative that features both nitro and chloro substituents on its aromatic rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-4-(2-chloro-5-methyl-4-nitrophenoxy)naphthalene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Nitration: The nitration of 2-chloro-5-methylphenol to introduce the nitro group.
Chlorination: Chlorination of the naphthalene ring to introduce the chloro substituent.
Coupling Reaction: The final step involves a coupling reaction between the chlorinated naphthalene and the nitrated phenol derivative under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
1-Chloro-4-(2-chloro-5-methyl-4-nitrophenoxy)naphthalene can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted by nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Products with nucleophiles replacing the chloro groups.
Reduction: Amino derivatives of the compound.
Oxidation: Carboxylic acid derivatives.
Aplicaciones Científicas De Investigación
1-Chloro-4-(2-chloro-5-methyl-4-nitrophenoxy)naphthalene has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Chloro-4-(2-chloro-5-methyl-4-nitrophenoxy)naphthalene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the chloro groups can participate in substitution reactions with nucleophiles in the biological environment.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Chloro-4-(2-nitrophenoxy)naphthalene
- 1-Chloro-4-(2-chloro-4-nitrophenoxy)naphthalene
- 1-Chloro-4-(2-chloro-5-methylphenoxy)naphthalene
Uniqueness
1-Chloro-4-(2-chloro-5-methyl-4-nitrophenoxy)naphthalene is unique due to the presence of both nitro and chloro substituents on its aromatic rings, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical modifications and interactions, making it a versatile compound in various fields of research and industry.
Propiedades
Número CAS |
83054-34-6 |
|---|---|
Fórmula molecular |
C17H11Cl2NO3 |
Peso molecular |
348.2 g/mol |
Nombre IUPAC |
1-chloro-4-(2-chloro-5-methyl-4-nitrophenoxy)naphthalene |
InChI |
InChI=1S/C17H11Cl2NO3/c1-10-8-17(14(19)9-15(10)20(21)22)23-16-7-6-13(18)11-4-2-3-5-12(11)16/h2-9H,1H3 |
Clave InChI |
ZXBUAMOYKGUYMS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1[N+](=O)[O-])Cl)OC2=CC=C(C3=CC=CC=C32)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-Diethyl-2-({5-[(thiophen-2-yl)ethynyl]pyridin-2-yl}oxy)ethan-1-amine](/img/structure/B14408214.png)
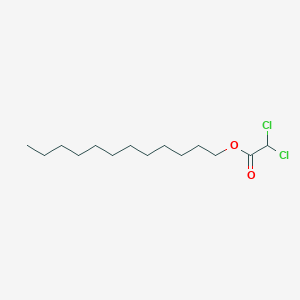
![2-Chloro-1-({[1-(hydroxyimino)-2-methyl-1-phenylpropan-2-yl]amino}oxy)ethan-1-one](/img/structure/B14408227.png)
![3-{[4-(Dimethylamino)phenyl]methylidene}-2-benzofuran-1(3H)-one](/img/structure/B14408228.png)
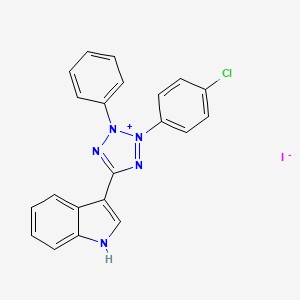
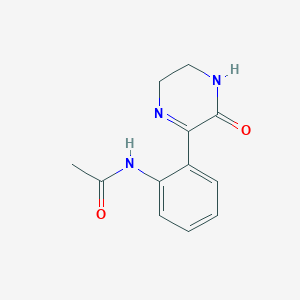

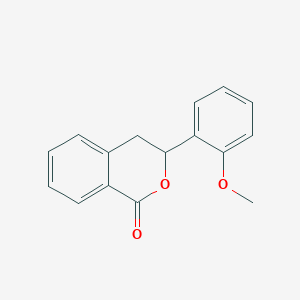


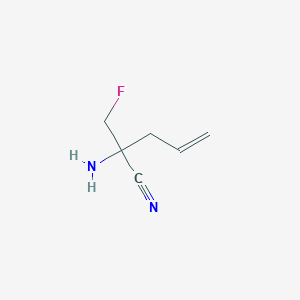
![5-[6-(3,4-Dichlorophenoxy)hexyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B14408285.png)
![anti-Tricyclo[7.1.0.0]decane](/img/structure/B14408288.png)
![4-[2-(4-Chlorophenyl)-2-oxoethyl]azetidin-2-one](/img/structure/B14408291.png)
